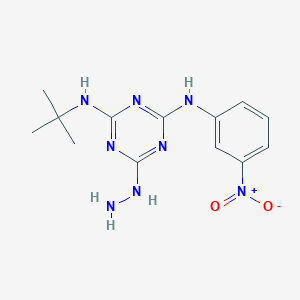![molecular formula C22H13BrN2S B11100926 N-[(E)-anthracen-9-ylmethylidene]-6-bromo-1,3-benzothiazol-2-amine](/img/structure/B11100926.png)
N-[(E)-anthracen-9-ylmethylidene]-6-bromo-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE is a complex organic compound that features both anthryl and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE typically involves a multi-step process. One common method includes the condensation reaction between 9-anthraldehyde and 6-bromo-2-aminobenzothiazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(9-Anthryl)-2-(1-naphthyl)ethylene: Similar in structure but lacks the benzothiazole moiety.
3-Bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: Contains a benzothiazole ring but differs in the substituents and overall structure.
Uniqueness
N-[(E)-1-(9-ANTHRYL)METHYLIDENE]-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)AMINE is unique due to the presence of both anthryl and benzothiazole groups, which confer distinct photophysical and chemical properties. This combination makes it particularly valuable for applications in materials science and biological research.
Properties
Molecular Formula |
C22H13BrN2S |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(E)-1-anthracen-9-yl-N-(6-bromo-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C22H13BrN2S/c23-16-9-10-20-21(12-16)26-22(25-20)24-13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13H/b24-13+ |
InChI Key |
CYJTULBUJPQODB-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/C4=NC5=C(S4)C=C(C=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=NC5=C(S4)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11100843.png)

![2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B11100851.png)
![2-(2-methylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11100861.png)
![4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11100862.png)
![4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100864.png)
![4-({3-[(3-Nitrophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B11100871.png)
![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11100880.png)
![N-(4-iodophenyl)-3-[(4-iodophenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B11100883.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11100892.png)
![N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B11100895.png)
![N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11100901.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B11100902.png)
![methyl 4-[(E)-{[4-(pyridin-2-ylsulfamoyl)phenyl]imino}methyl]benzoate](/img/structure/B11100912.png)
